

# An In-depth Technical Guide to 5-Fluorobenzofuran-2-carboxylic Acid

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## Compound of Interest

Compound Name: 5-fluorobenzofuran-2-carboxylic  
Acid

Cat. No.: B182059

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For Researchers, Scientists, and Drug Development Professionals

CAS Number: 89197-62-6

This technical guide provides a comprehensive overview of **5-fluorobenzofuran-2-carboxylic acid**, a fluorinated heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its physicochemical properties, spectroscopic data, synthesis protocols, and known biological activities, presenting the information in a format tailored for researchers and professionals in the field.

## Physicochemical and Spectroscopic Data

Quantitative data for **5-fluorobenzofuran-2-carboxylic acid** is summarized in the table below. This information is crucial for its identification, purification, and use in synthetic applications.

Property	Value	Source
CAS Number	89197-62-6	<a href="#">[1]</a>
Molecular Formula	C <sub>9</sub> H <sub>5</sub> FO <sub>3</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	180.13 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Physical Form	White solid	<a href="#">[1]</a>
Predicted pKa	2.95 ± 0.30	<a href="#">[1]</a>
Storage Temperature	2-8°C	<a href="#">[1]</a>

### Spectroscopic Analysis:

Detailed spectroscopic data is essential for the structural elucidation and purity assessment of **5-fluorobenzofuran-2-carboxylic acid**.

- Infrared (IR) Spectroscopy: The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band between 2500 and 3300 cm<sup>-1</sup> and a strong carbonyl (C=O) stretching absorption between 1710 and 1760 cm<sup>-1</sup>. For dimeric carboxylic acids, the C=O stretch appears around 1710 cm<sup>-1</sup>. The C-O stretching vibration is typically observed in the 1210 to 1320 cm<sup>-1</sup> region. An FTIR spectrum for 5-Fluoro-1-benzofuran-2-carboxylic acid is available for reference.[\[3\]](#)[\[4\]](#)[\[5\]](#)
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - <sup>1</sup>H NMR: The acidic proton of the carboxylic acid group typically appears as a broad singlet far downfield, around 12 δ. The chemical shift of this proton is dependent on concentration and the solvent used due to variations in hydrogen bonding. Aromatic protons will resonate in the aromatic region of the spectrum.[\[6\]](#)
  - <sup>13</sup>C NMR: The carbon atom of the carboxyl group is characteristically found in the range of 165 to 185 δ. Aromatic and α,β-unsaturated acids tend to be at the upfield end of this range.[\[7\]](#)
- Mass Spectrometry (MS): In mass spectrometry, carboxylic acids often undergo fragmentation, and the molecular ion peak (M<sup>+</sup>) may be observed. The fragmentation

patterns can provide valuable structural information.[\[8\]](#)

## Experimental Protocols

### General Synthesis of Benzofuran-2-carboxylic Acids

A common route for the synthesis of benzofuran-2-carboxylic acid derivatives involves the reaction of a substituted salicylaldehyde with an  $\alpha$ -halo ester followed by hydrolysis. The following is a generalized protocol that can be adapted for the synthesis of **5-fluorobenzofuran-2-carboxylic acid**.

#### Step 1: Synthesis of Ethyl 5-fluorobenzofuran-2-carboxylate

This step involves the reaction of 5-fluorosalicylaldehyde with ethyl bromoacetate.

- Reagents and Materials:

- 5-fluorosalicylaldehyde
- Ethyl bromoacetate
- Potassium carbonate (or a similar base like cesium carbonate)
- Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), acetone, or acetonitrile)
- Round-bottom flask
- Magnetic stirrer and heating mantle
- Reflux condenser

- Procedure:

- In a dry round-bottom flask, dissolve 5-fluorosalicylaldehyde and potassium carbonate in the chosen anhydrous solvent.
- To this stirred solution, add ethyl bromoacetate dropwise at room temperature.

- Heat the reaction mixture to reflux and maintain for several hours (the reaction progress can be monitored by Thin Layer Chromatography).
- After the reaction is complete, cool the mixture to room temperature.
- Pour the reaction mixture into ice water to precipitate the product.
- Collect the solid product by vacuum filtration, wash with water, and dry under vacuum to yield ethyl 5-fluorobenzofuran-2-carboxylate.

### Step 2: Hydrolysis to **5-fluorobenzofuran-2-carboxylic acid**

The final step is the hydrolysis of the ester to the carboxylic acid.

- Reagents and Materials:
  - Ethyl 5-fluorobenzofuran-2-carboxylate
  - Base (e.g., sodium hydroxide or potassium hydroxide)
  - Solvent (e.g., ethanol or methanol)
  - Acid for neutralization (e.g., hydrochloric acid)
  - Beaker, magnetic stirrer
- Procedure:
  - Dissolve the ethyl 5-fluorobenzofuran-2-carboxylate in an alcohol solvent in a beaker.
  - Add an aqueous solution of the base (e.g., NaOH) to the ester solution.
  - Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).
  - Cool the reaction mixture and acidify with a suitable acid (e.g., HCl) until the product precipitates.

- Collect the precipitated **5-fluorobenzofuran-2-carboxylic acid** by vacuum filtration, wash with cold water, and dry.

## Spectroscopic Sample Preparation

- NMR Spectroscopy: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl<sub>3</sub>) in an NMR tube.
- FTIR Spectroscopy (KBr Pellet): Grind 1-2 mg of the sample with 100-200 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.[8]
- Mass Spectrometry (Electron Ionization): A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography. The sample is then ionized by a beam of high-energy electrons.[8]

## Biological Activity and Applications

Benzofuran derivatives are a well-established class of compounds with a broad spectrum of biological activities, making them attractive scaffolds in drug discovery.[9] While specific data for **5-fluorobenzofuran-2-carboxylic acid** is limited, the benzofuran nucleus is associated with various pharmacological properties, including:

- Anticancer Activity: Numerous benzofuran derivatives have been investigated for their potential as anticancer agents.[10][11]
- Antimicrobial and Antifungal Activity: The benzofuran scaffold has been incorporated into molecules exhibiting antibacterial and antifungal properties.[10]
- Anti-inflammatory Effects: Certain benzofuran derivatives have shown promise as anti-inflammatory agents.[10]

The introduction of a fluorine atom into a drug candidate can significantly enhance its metabolic stability, bioavailability, and binding affinity. Therefore, **5-fluorobenzofuran-2-carboxylic acid** serves as a valuable building block for the synthesis of novel therapeutic agents with potentially improved pharmacological profiles.

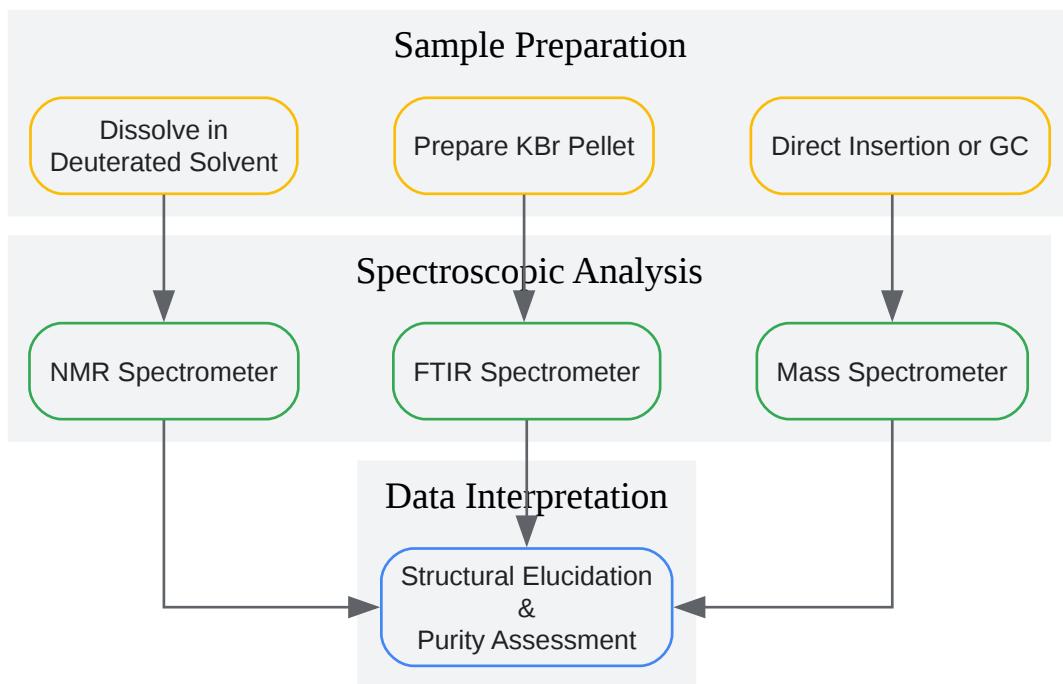
## Visualizations

The following diagrams illustrate key conceptual workflows relevant to the study of **5-fluorobenzofuran-2-carboxylic acid**.



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**Caption:** General synthesis workflow for **5-fluorobenzofuran-2-carboxylic acid**.



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**Caption:** Workflow for spectroscopic analysis and data interpretation.

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